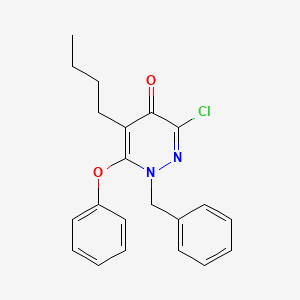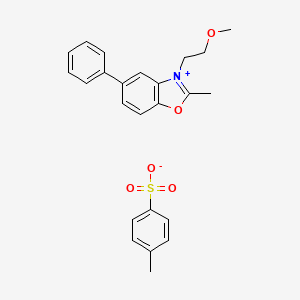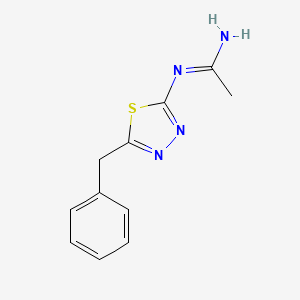
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with acetimidamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole ring.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells.
Materials Science: The compound’s unique chemical structure makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound has been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation . For example, it may inhibit the activity of certain kinases or interfere with the function of specific proteins involved in cell cycle regulation.
Comparison with Similar Compounds
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
N-(5-Benzylthio-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has been studied as a sorafenib analog with potent anticancer activity.
N-(5-Dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide: This derivative has shown excellent insecticidal activity.
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and other conditions.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the class of thiadiazole derivatives.
Properties
Molecular Formula |
C11H12N4S |
|---|---|
Molecular Weight |
232.31 g/mol |
IUPAC Name |
N'-(5-benzyl-1,3,4-thiadiazol-2-yl)ethanimidamide |
InChI |
InChI=1S/C11H12N4S/c1-8(12)13-11-15-14-10(16-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13,15) |
InChI Key |
GGUMDUIFCXWLHY-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=N\C1=NN=C(S1)CC2=CC=CC=C2)/N |
Canonical SMILES |
CC(=NC1=NN=C(S1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




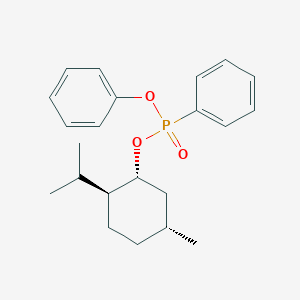
![4,9-Dithia-1,2,6,7-tetraazaspiro[4.4]nona-2,7-diene](/img/structure/B12914438.png)
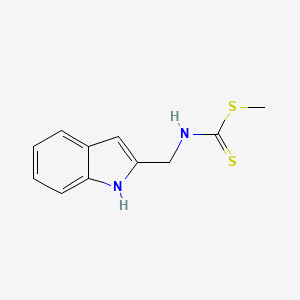
![3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12914462.png)
![1-[4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl]ethan-1-one](/img/structure/B12914470.png)
![N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B12914473.png)
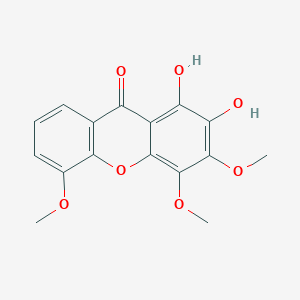
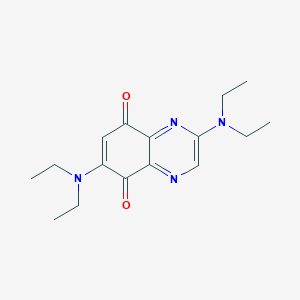
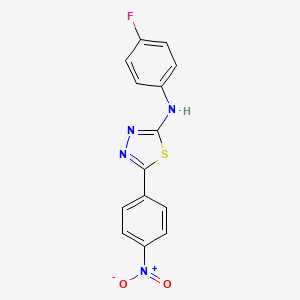
![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12914508.png)
